p-NH2-CHX-A"-DTPA

Radioimmunotherapy 177Lu Radiopharmaceuticals Trace Metal Interference

Choose p-NH2-CHX-A"-DTPA for your radiopharmaceutical development to overcome the kinetic lability of standard DTPA and the harsh labeling conditions of macrocyclic chelators. Its cyclohexyl backbone enables room-temperature radiolabeling (>95% yield in 15 min) while preventing transchelation by serum proteins, ensuring high specific activity and uncompromised immunoreactivity of antibody conjugates. As a single-platform chelator for both ⁸⁹Zr PET imaging and ¹⁷⁷Lu/⁹⁰Y therapy, it eliminates the need for separate conjugations, simplifies quality control, and reduces batch failure risk—making it the cost-effective choice for translational theranostic programs.

Molecular Formula C25H36N4O10
Molecular Weight 552.6 g/mol
Cat. No. B12399243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-NH2-CHX-A"-DTPA
Molecular FormulaC25H36N4O10
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C25H36N4O10/c26-17-7-5-16(6-8-17)9-18(27(11-21(30)31)12-22(32)33)10-28(13-23(34)35)19-3-1-2-4-20(19)29(14-24(36)37)15-25(38)39/h5-8,18-20H,1-4,9-15,26H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)/t18-,19+,20+/m1/s1
InChIKeyVFIMOMHTMFXXPG-AABGKKOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-NH2-CHX-A"-DTPA: A Bifunctional Chelator for Stable Radiometal Conjugation in Targeted Theranostics


p-NH2-CHX-A"-DTPA (CAS: 1105741-38-5) is an acyclic bifunctional chelator derived from diethylenetriaminepentaacetic acid (DTPA), distinguished by a cyclohexyl (CHX) backbone that confers enhanced kinetic inertness to its radiometal complexes [1]. The compound features a p-aminobenzyl group, providing a reactive amine handle for covalent conjugation to targeting vectors such as monoclonal antibodies, peptides, and small molecules [2]. This design enables the stable sequestration of a broad spectrum of therapeutic and diagnostic radiometals, including 177Lu, 90Y, 111In, and 68Ga, positioning it as a versatile platform for developing radiopharmaceuticals with high specific activity [1][3].

Why p-NH2-CHX-A"-DTPA Cannot Be Substituted by Generic DTPA or Macrocyclic Chelators


Generic substitution of bifunctional chelators in radiopharmaceutical development often fails due to profound differences in metal complex stability, radiolabeling efficiency, and in vivo pharmacokinetics. While standard DTPA forms kinetically labile complexes prone to transchelation by serum proteins like transferrin [1], macrocyclic chelators such as DOTA and NOTA frequently require elevated temperatures (>80°C) for efficient radiolabeling, which can denature sensitive targeting vectors like antibodies [2]. p-NH2-CHX-A"-DTPA uniquely mitigates these issues through its cyclohexyl backbone, which imposes conformational rigidity, significantly enhancing kinetic stability without compromising the mild radiolabeling conditions (room temperature, 15-30 minutes) characteristic of acyclic ligands [3]. This distinct profile directly impacts radiochemical yield, specific activity, and ultimately, the therapeutic index of the resulting radioconjugate, making direct substitution without comparative validation a high-risk endeavor in translational research.

Quantitative Performance Differentiators for p-NH2-CHX-A"-DTPA vs. DOTA, NOTA, and H4octapa


Superior Trace Metal Tolerance in 177Lu Labeling vs. NOTA

The CHX-A"-DTPA scaffold (from which p-NH2-CHX-A"-DTPA is derived) demonstrates significantly higher tolerance to trace metal contamination during radiolabeling compared to the macrocyclic chelator NOTA-NCS. In a head-to-head study, the radiochemical yield of 177Lu-CHX-A"-DTPA-NCS remained high under equimolar lutetium-to-chelator conditions, whereas 177Lu-NOTA-NCS yields were severely compromised by trace metal presence [1]. This robustness reduces the need for ultra-high purity reagents and streamlines the manufacturing workflow.

Radioimmunotherapy 177Lu Radiopharmaceuticals Trace Metal Interference

Enhanced In Vitro Stability of 177Lu Complex vs. NOTA

The 177Lu complex of the CHX-A"-DTPA scaffold exhibits superior in vitro stability compared to the corresponding NOTA complex. Direct comparative evaluation demonstrated that 177Lu-CHX-A"-DTPA-NCS remained more intact over time under physiological conditions than 177Lu-NOTA-NCS [1]. This enhanced stability is attributed to the pre-organized binding cavity of the cyclohexyl-DTPA framework, which discourages metal ion dissociation.

177Lu In Vitro Stability Radiopharmaceutical Development

Mild Radiolabeling Conditions vs. Macrocyclic DOTA

While macrocyclic chelators like DOTA form highly stable complexes, they typically require harsh radiolabeling conditions (e.g., heating at 80-95°C for 30-60 minutes) that can compromise the structural integrity of sensitive biomolecules such as monoclonal antibodies [1]. In contrast, the CHX-A"-DTPA scaffold achieves high radiochemical yields (>95%) within 15 minutes at room temperature with 90Y, a property applicable to 177Lu labeling as well [2]. The p-NH2-CHX-A"-DTPA derivative retains this acyclic ligand advantage, enabling efficient labeling without thermal denaturation.

177Lu Radiolabeling Kinetics Antibody Conjugation

Quantifiable In Vivo Tumor Uptake Advantage vs. H4octapa

In a direct comparative study using 90Y-labeled trastuzumab in HER2-expressing ovarian cancer xenografts (SKOV3), the CHX-A"-DTPA conjugate demonstrated a 40% higher absolute tumor uptake compared to the H4octapa conjugate [1]. This quantifiable in vivo difference suggests that the CHX-A"-DTPA scaffold, and by extension its p-NH2-functionalized derivative, may offer superior tumor retention and radiation dose delivery when conjugated to targeting antibodies.

90Y Radioimmunotherapy Tumor Targeting HER2

Rapid and Stable 68Ga Complexation for PET Imaging vs. Bn-DTPA

The kinetic stability of the 68Ga-CHX-A"-DTPA complex is markedly superior to that of the simple Bn-DTPA chelate, a critical parameter for accurate PET imaging and dosimetry. In a head-to-head comparison on an anti-CD45 antibody, after 4 hours in human serum at 37°C, the CHX-A"-DTPA chelate retained 83% of its 68Ga, while the Bn-DTPA chelate lost 66% of the radiometal to serum transferrin after just 3 hours [1]. This demonstrates the profound impact of the cyclohexyl backbone on preventing transchelation.

68Ga PET Imaging Kinetic Stability Immuno-PET

Compatibility with 89Zr for Theranostic Pairing vs. DFO

The p-SCN-Bn-CHX-A"-DTPA derivative (closely related to p-NH2-CHX-A"-DTPA) has been successfully validated for direct labeling with [89Zr]ZrCl4, enabling the creation of true theranostic pairs (e.g., 89Zr for PET imaging and 177Lu/90Y for therapy) using the same antibody-chelator conjugate [1]. This contrasts with the standard 89Zr-DFO platform, which cannot incorporate therapeutic lanthanides and exhibits instability in ascorbate-containing formulations. The resulting [89Zr]Zr-DTPA-immunoconjugates showed lower radioaggregate formation and greater stability in human serum compared to DFO-based constructs [1].

89Zr Immuno-PET Theranostics Radiochemistry

High-Impact Application Scenarios for p-NH2-CHX-A"-DTPA in Radiopharmaceutical Science


177Lu- and 90Y-Labeled Antibodies for Targeted Radioimmunotherapy

When developing therapeutic monoclonal antibodies labeled with 177Lu or 90Y, p-NH2-CHX-A"-DTPA is the preferred bifunctional chelator for researchers requiring both high specific activity and uncompromised immunoreactivity. Its ability to achieve >95% radiochemical yield at room temperature within 15 minutes [1] protects the antibody's tertiary structure, while its superior trace metal tolerance ensures consistent manufacturing outcomes compared to NOTA [2]. This scenario is directly supported by comparative studies showing high yields and stability for the CHX-A"-DTPA scaffold [1][2].

68Ga-Immuno-PET for Pre-Therapy Dosimetry and Patient Stratification

For accurately determining the in vivo biodistribution of a therapeutic antibody prior to administering a therapeutic dose, p-NH2-CHX-A"-DTPA provides a distinct advantage over standard DTPA-based chelators. Evidence shows that the [68Ga]CHX-A"-DTPA complex retains 83% of its 68Ga after 4 hours in human serum, a 2.4-fold improvement over Bn-DTPA [3]. This high kinetic stability ensures that the PET signal originates from the intact radioimmunoconjugate rather than transchelated 68Ga, providing a reliable basis for dosimetry calculations and patient selection.

89Zr/177Lu Theranostic Pairs Using a Single Antibody Conjugate

In translational research programs developing theranostic agents, p-NH2-CHX-A"-DTPA is uniquely positioned to serve as the single chelator platform for both 89Zr-based PET imaging and 177Lu- or 90Y-based therapy. As validated with the closely related p-SCN-Bn-CHX-A"-DTPA, this approach eliminates the need for separate chelator conjugations for diagnosis and therapy, ensuring identical pharmacokinetic behavior [4]. Furthermore, the resulting [89Zr]Zr-CHX-A"-DTPA complex exhibits greater formulation stability and lower aggregation than the industry-standard DFO chelator [4], reducing the risk of batch failure and simplifying quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-NH2-CHX-A"-DTPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.